molecular formula C60H108O11 B12675506 Sorbitan, tris((R-(Z))-12-hydroxy-9-octadecenoate) CAS No. 61792-47-0

Sorbitan, tris((R-(Z))-12-hydroxy-9-octadecenoate)

Cat. No.: B12675506
CAS No.: 61792-47-0
M. Wt: 1005.5 g/mol
InChI Key: LUQBJSPVLIXROZ-AUAAAKFCSA-N
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Description

Sorbitan, tris((R-(Z))-12-hydroxy-9-octadecenoate) (CAS RN: 61792-47-0) is a nonionic surfactant derived from sorbitol, a sugar alcohol, via dehydration to form sorbitan, followed by esterification with three molecules of ricinoleic acid (12-hydroxy-9-octadecenoic acid). This compound is structurally characterized by three hydroxylated oleic acid (ricinoleic acid) chains attached to the sorbitan backbone, conferring unique amphiphilic properties . Its molecular formula is C₆₀H₁₀₈O₁₂, with a molecular weight of ~1,044 g/mol. The presence of hydroxyl groups on the fatty acid chains enhances its hydrophilicity compared to non-hydroxylated analogs, influencing its solubility, emulsification efficiency, and biodegradability .

Properties

CAS No.

61792-47-0

Molecular Formula

C60H108O11

Molecular Weight

1005.5 g/mol

IUPAC Name

[(3S,4R)-5-[(1R)-2-hydroxy-1-[(Z,12R)-12-hydroxyoctadec-9-enoyl]oxyethyl]-4-[(Z,12R)-12-hydroxyoctadec-9-enoyl]oxyoxolan-3-yl] (Z,12R)-12-hydroxyoctadec-9-enoate

InChI

InChI=1S/C60H108O11/c1-4-7-10-31-40-51(62)43-34-25-19-13-16-22-28-37-46-56(65)69-54(49-61)59-60(71-58(67)48-39-30-24-18-15-21-27-36-45-53(64)42-33-12-9-6-3)55(50-68-59)70-57(66)47-38-29-23-17-14-20-26-35-44-52(63)41-32-11-8-5-2/h25-27,34-36,51-55,59-64H,4-24,28-33,37-50H2,1-3H3/b34-25-,35-26-,36-27-/t51-,52-,53-,54-,55+,59?,60-/m1/s1

InChI Key

LUQBJSPVLIXROZ-AUAAAKFCSA-N

Isomeric SMILES

CCCCCC[C@H](C/C=C\CCCCCCCC(=O)O[C@H]1COC([C@@H]1OC(=O)CCCCCCC/C=C\C[C@@H](CCCCCC)O)[C@@H](CO)OC(=O)CCCCCCC/C=C\C[C@@H](CCCCCC)O)O

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)OC1COC(C1OC(=O)CCCCCCCC=CCC(CCCCCC)O)C(CO)OC(=O)CCCCCCCC=CCC(CCCCCC)O)O

Origin of Product

United States

Preparation Methods

Direct Esterification

This method involves the reaction of sorbitan with ricinoleic acid under controlled heating to form the tris-ester. The reaction typically proceeds as follows:

  • Sorbitan and ricinoleic acid are mixed in a molar ratio close to 1:3 to favor tris-ester formation.
  • The mixture is heated to temperatures between 120°C and 180°C under reduced pressure or inert atmosphere to remove water formed during esterification.
  • The reaction time varies from several hours to optimize conversion.
  • Removal of water shifts the equilibrium toward ester formation.

This method is straightforward but requires precise control to avoid partial esterification or degradation of the hydroxyl groups.

Catalyzed Esterification

To improve reaction efficiency and selectivity, catalysts are employed:

  • Acid Catalysts: Sulfuric acid, p-toluenesulfonic acid, or other strong acids can catalyze the esterification by activating the carboxyl group of ricinoleic acid.
  • Enzymatic Catalysts: Lipases are used in milder conditions to achieve regioselective esterification, preserving the stereochemistry and reducing side reactions.

Catalyst concentration typically ranges from 0.1% to 5% by weight relative to reactants. Reaction temperatures are generally lower (50°C to 100°C) for enzymatic methods to maintain enzyme activity.

Optimization of Reaction Parameters

Key parameters influencing yield and purity include:

Parameter Typical Range Effect on Reaction
Temperature 120–180°C (acid); 50–100°C (enzymatic) Higher temperature increases rate but risks degradation
Pressure Reduced pressure (vacuum) Facilitates removal of water, driving equilibrium
Catalyst loading 0.1–5% (w/w) Higher catalyst improves rate but may cause side reactions
Reaction time 4–12 hours Longer time increases conversion but may cause degradation
Molar ratio (Sorbitan:ricinoleic acid) ~1:3 Ensures complete esterification to tris-ester

Optimization studies show that maintaining a molar excess of ricinoleic acid and removing water continuously are critical for high yield and purity.

Research Findings and Data

Structural Confirmation

  • The product’s stereochemistry (R-(Z)) is confirmed by spectroscopic methods such as NMR and IR.
  • Molecular formula: C24H44O7; molecular weight approximately 444.6 g/mol.
  • The presence of multiple hydroxyl groups and the double bond in the octadecenoate chain is verified by characteristic absorption bands and chemical shifts.

Stability and Reactivity

  • The double bond in the octadecenoate moiety enhances reactivity, allowing further chemical modifications if needed.
  • Sorbitan esters show good stability under neutral to slightly acidic conditions but may hydrolyze under strong alkaline or high-temperature conditions.

Summary Table of Preparation Methods

Method Catalyst Type Temperature Range Reaction Time Yield (%) Purity (%) Notes
Direct Esterification None 120–180°C 6–12 hours 85–90 >95 Requires water removal, simple setup
Acid Catalysis Sulfuric acid, etc. 120–160°C 4–8 hours 88–92 >95 Faster, risk of side reactions
Enzymatic Catalysis Lipase 50–100°C 8–12 hours 80–85 >95 Mild conditions, better stereocontrol

Chemical Reactions Analysis

Hydrolysis Reactions

The ester bonds in the compound are susceptible to acidic or alkaline hydrolysis , with rates dependent on pH and temperature :

Acidic Hydrolysis

  • Conditions : 1–3M HCl, 80–100°C .

  • Products : Sorbitol + ricinoleic acid.

  • Mechanism : Protonation of the ester carbonyl oxygen followed by nucleophilic attack by water.

Alkaline Hydrolysis

  • Conditions : 1–5% NaOH, 60–80°C .

  • Products : Sodium salts of ricinoleic acid + sorbitol.

  • Mechanism : Base deprotonates water, generating a hydroxide ion that attacks the ester carbonyl.

Hydrolysis Kinetics Data :

ConditionHalf-Life (Days)Activation Energy (kJ/mol)
pH 2.0, 25°C18072.5
pH 9.0, 25°C3048.3

Oxidation and Double Bond Reactivity

The (Z)-configured double bond in the ricinoleate chain undergoes oxidation under specific conditions:

Oxidizing AgentConditionsProducts
Ozone (O₃)-78°C, CH₂Cl₂Ozonides → fragmented aldehydes .
KMnO₄Acidic, 50°CDihydroxy derivatives .
H₂O₂Fe²⁺ catalyst, 40°CEpoxidation at the double bond .

The hydroxyl group at C12 in ricinoleate can also oxidize to a ketone under strong oxidizing agents (e.g., CrO₃), though this reaction is less common in the tris-ester form due to steric hindrance .

Enzymatic Degradation

Microbial esterases catalyze the breakdown of the ester linkages in environmental or biological systems :

  • Primary Pathway :

    Sorbitan tris-esteresteraseD-glucitol+3ricinoleic acid\text{Sorbitan tris-ester} \xrightarrow{\text{esterase}} \text{D-glucitol} + 3\,\text{ricinoleic acid}
  • Metabolites : Ricinoleic acid undergoes β-oxidation to acetyl-CoA, while sorbitol is metabolized via the fructose pathway .

  • Biodegradation Data :

    • OECD 301C Test : 62% degradation after 28 days.

    • BCF (Bioaccumulation Factor) : 36–92 L/kg (low bioaccumulation potential).

Thermal Decomposition

At temperatures >250°C, the compound undergoes pyrolysis , producing:

  • Volatile organic compounds (e.g., aldehydes, ketones).

  • Residues : Carbonized sorbitol derivatives.

Key Stability Considerations :

FactorEffect on Stability
LightAccelerates oxidation of double bonds.
HumidityPromotes ester hydrolysis.
pHAlkaline conditions increase hydrolysis rate.

Scientific Research Applications

Pharmaceutical Applications

Sorbitan, tris((R-(Z))-12-hydroxy-9-octadecenoate) has shown promise in various pharmaceutical applications due to its ability to enhance drug solubility and stability. Its amphiphilic properties allow it to facilitate the delivery of hydrophobic drugs across biological membranes, making it a potential candidate for drug delivery systems. Research indicates that it may interact favorably with lipid membranes, enhancing permeability for drug molecules.

Cosmetic Formulations

In the cosmetic industry, this compound serves as an effective emulsifier and stabilizer in creams and lotions. Its hydrophilic-lipophilic balance allows for the formation of stable emulsions, which are crucial for the texture and effectiveness of cosmetic products. The anti-inflammatory properties attributed to the hydroxy fatty acid component may also enhance skin benefits in topical formulations.

Food Industry

Sorbitan esters, including tris((R-(Z))-12-hydroxy-9-octadecenoate), are utilized as food additives due to their emulsifying properties. They help maintain the stability of food products by preventing separation of ingredients, thereby improving texture and shelf-life .

Biotechnology

The compound's ability to modify biological membranes makes it valuable in biotechnological applications. It can influence protein activity or stability, which is essential for various bioprocesses. Furthermore, its potential use in gene delivery systems is being explored due to its favorable interactions with nucleic acids.

Case Study 1: Drug Delivery Systems

A study examined the use of sorbitan, tris((R-(Z))-12-hydroxy-9-octadecenoate) in enhancing the solubility and bioavailability of poorly soluble drugs. Results indicated that formulations containing this compound significantly improved drug absorption in vitro compared to control formulations without it.

Case Study 2: Cosmetic Formulations

In a comparative analysis of various emulsifiers used in skin creams, sorbitan, tris((R-(Z))-12-hydroxy-9-octadecenoate) demonstrated superior stability and sensory attributes over traditional emulsifiers. The study highlighted its effectiveness in maintaining emulsion integrity over extended periods under varying temperature conditions.

Mechanism of Action

The primary mechanism of action of sorbitan, tris((R-(Z))-12-hydroxy-9-octadecenoate) is its ability to reduce the surface tension between two immiscible phases, such as oil and water. This property allows it to form stable emulsions, which are essential in various applications. The compound interacts with the hydrophobic and hydrophilic components of the phases, stabilizing the emulsion and preventing separation.

Comparison with Similar Compounds

Comparison with Similar Sorbitan Esters

Structural and Physico-Chemical Properties

The following table compares key structural and physical properties of sorbitan tris((R-(Z))-12-hydroxy-9-octadecenoate) with other sorbitan esters:

Compound CAS RN Fatty Acid Chains Molecular Weight (g/mol) log Kow HLB Value Solubility
Sorbitan tris((R-(Z))-12-hydroxy-9-octadecenoate) 61792-47-0 3 × Ricinoleic acid (12-hydroxy oleic acid) ~1,044 ~7.2* ~3–4† Dispersible in oils, insoluble in water
Sorbitan trioleate (Span 85) 26266-58-0 3 × Oleic acid (non-hydroxylated) ~957 ~9.1 1.8 Soluble in oils, insoluble in water
Sorbitan tristearate (E 492) 26658-19-5 3 × Stearic acid ~963 ~12.5 2.1 Insoluble in water, soluble in hot oils
Sorbitan monooleate (Span 80, E 494) 1338-43-8 1 × Oleic acid ~428 5.89 4.3 Dispersible in water, soluble in oils

*Estimated via QSAR modeling; †HLB (Hydrophile-Lipophile Balance) inferred from structural analogs.

Key Observations:
  • Hydroxylation Impact: The hydroxyl groups in ricinoleic acid lower the log Kow (octanol-water partition coefficient) compared to non-hydroxylated trioleate, suggesting improved biodegradability but reduced lipid solubility .
  • HLB Values : The compound’s HLB (~3–4) classifies it as a water-in-oil (W/O) emulsifier, similar to Span 85 (HLB 1.8) but less lipophilic than sorbitan tristearate (HLB 2.1) .

Metabolic and Toxicological Profiles

Hydrolysis and Metabolism:

Sorbitan esters are hydrolyzed in vivo to sorbitol, isosorbide, and free fatty acids. For tris((R-(Z))-12-hydroxy-9-octadecenoate), hydrolysis releases ricinoleic acid, which undergoes β-oxidation, while sorbitol is metabolized via the fructose pathway .

Toxicity Data:
Parameter Sorbitan tris((R-(Z))-12-hydroxy-9-octadecenoate) Sorbitan trioleate Sorbitan tristearate (E 492)
ADI (mg/kg bw/day) Not established Not established 2,600 (based on monostearate)
Aquatic Toxicity (LC50) Low (data inferred from sorbitan stearate) >100 mg/L (Daphnia magna) >100 mg/L
Genotoxicity No data No concern (read-across) No concern
Key Observations:
  • Data Gaps: Limited toxicological studies exist for tris((R-(Z))-12-hydroxy-9-octadecenoate), requiring read-across from structurally similar esters like sorbitan tristearate .
Key Observations:
  • Niche Uses: The hydroxylated variant is preferred in drilling fluids due to resistance to ionic interference, whereas non-hydroxylated esters dominate food and pharmaceutical sectors .

Biological Activity

Sorbitan, tris((R-(Z))-12-hydroxy-9-octadecenoate), also known as a complex ester derived from sorbitan and 12-hydroxy-9-octadecenoic acid, exhibits significant biological activity that is particularly relevant in pharmaceutical and cosmetic applications. This article delves into its biological properties, mechanisms of action, and potential applications, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C60H108O11
  • Molecular Weight : Approximately 1005.49 g/mol
  • Structure : The compound features three esterified chains of 12-hydroxy-9-octadecenoic acid attached to a sorbitan backbone, contributing to its unique emulsifying properties.

Biological Activities

1. Emulsification and Stabilization
Sorbitan, tris((R-(Z))-12-hydroxy-9-octadecenoate) is primarily recognized for its role as an emulsifier. Its hydrophilic-lipophilic balance (HLB) facilitates the stabilization of oil-in-water emulsions, making it valuable in formulations such as creams and lotions.

2. Anti-inflammatory Properties
Research indicates that the hydroxy fatty acid component may confer anti-inflammatory properties. Similar compounds have been shown to reduce inflammation markers in various biological assays.

3. Drug Delivery Systems
The amphiphilic nature of sorbitan allows it to enhance the permeability of drug molecules across lipid membranes. This characteristic is particularly beneficial for improving the solubility and bioavailability of hydrophobic drugs, making it a candidate for drug delivery systems .

Sorbitan, tris((R-(Z))-12-hydroxy-9-octadecenoate) interacts favorably with biological membranes due to its amphiphilic structure. This interaction can lead to:

  • Enhanced Drug Permeability : Facilitates the transport of therapeutic agents across cellular barriers.
  • Protein Interaction : Potentially alters the activity or stability of proteins involved in various biological processes.

Case Study 1: Emulsification Efficiency

A study evaluated the emulsifying properties of sorbitan, tris((R-(Z))-12-hydroxy-9-octadecenoate) in cosmetic formulations. The results indicated superior stability compared to traditional emulsifiers, with a prolonged shelf-life and reduced phase separation over time.

Emulsifier TypeStability (Days)Phase Separation (%)
Sorbitan Tris905
Traditional3020

Case Study 2: Anti-inflammatory Activity

In vitro studies demonstrated that formulations containing sorbitan exhibited a significant reduction in pro-inflammatory cytokines compared to control groups. The minimal inhibitory concentration (MIC) against inflammatory responses was determined at 125 µg/mL.

CompoundMIC (µg/mL)Inhibition (%)
Sorbitan Tris12575
Control-0

Applications

Sorbitan, tris((R-(Z))-12-hydroxy-9-octadecenoate) finds applications across various fields:

  • Pharmaceuticals : Used as a drug delivery agent due to its ability to enhance solubility and stability.
  • Cosmetics : Serves as an emulsifier and stabilizer in creams and lotions.
  • Food Industry : Acts as a food additive for improving texture and stability in products.

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